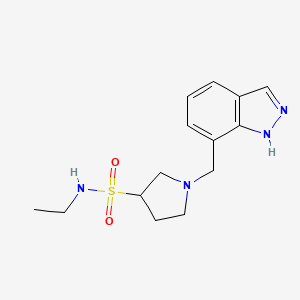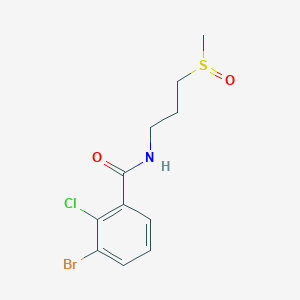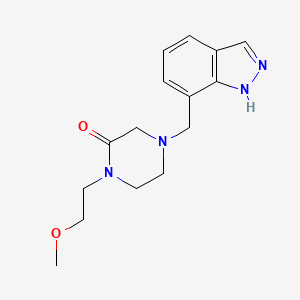![molecular formula C15H20F3N3O3 B7647432 1-[2-(Oxan-2-yl)ethyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea](/img/structure/B7647432.png)
1-[2-(Oxan-2-yl)ethyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Oxan-2-yl)ethyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea is a chemical compound that has gained significant scientific attention due to its potential applications in various fields, including medicinal chemistry and drug discovery. In
Mechanism of Action
The mechanism of action of 1-[2-(Oxan-2-yl)ethyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea involves the inhibition of PKC and GSK-3 enzymes. PKC is involved in the regulation of cell growth and differentiation, while GSK-3 plays a key role in the regulation of glycogen synthesis and cell signaling pathways. Inhibition of these enzymes by this compound leads to the modulation of various cellular processes, resulting in potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. Furthermore, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[2-(Oxan-2-yl)ethyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea in lab experiments include its potent inhibitory activity against PKC and GSK-3 enzymes, as well as its potential applications in the development of novel therapeutics for various diseases. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Future Directions
There are several future directions for the research and development of 1-[2-(Oxan-2-yl)ethyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea. These include further studies on its mechanism of action, optimization of its pharmacological properties, and evaluation of its efficacy and safety in preclinical and clinical trials. Additionally, this compound could be used as a lead compound for the development of novel inhibitors of PKC and GSK-3 enzymes. Furthermore, the potential applications of this compound in other fields, such as agriculture and material science, could also be explored.
Synthesis Methods
The synthesis of 1-[2-(Oxan-2-yl)ethyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea involves the reaction of 2-oxo-1-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid with 2-aminoethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with oxalyl chloride to form the corresponding acid chloride, which is subsequently reacted with oxane-2-amine to yield the final product.
Scientific Research Applications
1-[2-(Oxan-2-yl)ethyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea has been found to exhibit potent inhibitory activity against certain enzymes, including protein kinase C (PKC) and glycogen synthase kinase 3 (GSK-3). These enzymes play important roles in various cellular processes, including cell growth, differentiation, and apoptosis. Therefore, this compound has potential applications in the development of novel therapeutics for the treatment of various diseases, including cancer, neurodegenerative disorders, and diabetes.
properties
IUPAC Name |
1-[2-(oxan-2-yl)ethyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O3/c16-15(17,18)10-21-8-3-5-12(13(21)22)20-14(23)19-7-6-11-4-1-2-9-24-11/h3,5,8,11H,1-2,4,6-7,9-10H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTOEHFOYUIVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCNC(=O)NC2=CC=CN(C2=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[(5-Phenoxyfuran-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7647379.png)

![N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7647391.png)
![N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-propyloxane-4-carboxamide](/img/structure/B7647403.png)
![1-(2-Methoxyethyl)-4-[(3-methyl-1-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647412.png)
![[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea](/img/structure/B7647418.png)
![2-(1-Methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine](/img/structure/B7647425.png)

![4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B7647441.png)
![4-[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one](/img/structure/B7647442.png)
![3-[(2,6-difluorophenyl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7647446.png)
![N-cyclopentyl-2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)acetamide](/img/structure/B7647453.png)